1-(5-Bromo-2-nitrophenoxy)propan-2-one
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Overview
Description
1-(5-Bromo-2-nitrophenoxy)propan-2-one is an organic compound with the molecular formula C9H8BrNO4 It is characterized by the presence of a bromine atom, a nitro group, and a phenoxy group attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-nitrophenoxy)propan-2-one typically involves the reaction of 5-bromo-2-nitrophenol with 2-bromopropan-1-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbonyl carbon of 2-bromopropan-1-one, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of efficient stirring, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-nitrophenoxy)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenoxypropanones.
Reduction: Formation of 1-(5-amino-2-nitrophenoxy)propan-2-one.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
1-(5-Bromo-2-nitrophenoxy)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenoxy)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Bromo-2-nitrophenoxy)propan-2-one
- 3-Bromo-1-(2-nitrophenyl)propan-1-ol
- 3-Bromo-1-(4-bromo-2-nitrophenyl)propan-1-ol
Comparison: 1-(5-Bromo-2-nitrophenoxy)propan-2-one is unique due to the specific positioning of the bromine and nitro groups on the phenoxy ring. This positioning can significantly influence its reactivity and interaction with other molecules, making it distinct from its analogs.
Biological Activity
1-(5-Bromo-2-nitrophenoxy)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and nitro groups on the phenoxy ring suggests that this compound may interact with various biological targets, influencing their activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound can undergo several chemical reactions, which are crucial for its biological activity:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, which may enhance its reactivity.
- Reduction : The nitro group can be reduced to an amino group, potentially leading to different biological effects.
- Oxidation : The phenoxy group can undergo oxidation to form quinones, which may exhibit distinct biological properties.
These reactions can be catalyzed under specific conditions using various reagents such as sodium hydroxide for nucleophilic substitution and palladium on carbon for reduction .
The mechanism of action of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The nitro and bromine groups play significant roles in modulating binding affinity and specificity. For instance, compounds with nitro groups have been associated with antimicrobial and anticancer properties due to their ability to generate reactive intermediates that can interact with cellular components .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, studies have shown that analogs with similar functional groups demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen substituents is often linked to enhanced bioactivity .
Anticancer Potential
The potential anticancer activity of this compound is also noteworthy. Compounds containing nitro groups have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .
Case Studies
- Antimicrobial Activity Study : In a study examining the antibacterial effects of various nitro-substituted compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.01 to 0.05 mg/mL, demonstrating significant antibacterial properties .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of nitro-containing compounds on human cancer cell lines. The study found that this compound induced apoptosis in a dose-dependent manner, with IC50 values suggesting it could serve as a lead compound for further anticancer drug development .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Bromo-2-nitrophenoxy)propan-2-one | Bromine and nitro at different positions | Potential antimicrobial and anticancer activity |
3-Bromo-1-(2-nitrophenyl)propan-1-ol | Similar functional groups | Investigated for enzyme inhibition |
3-Bromo-1-(4-bromo-2-nitrophenyl)propan-1-ol | Enhanced reactivity due to multiple halogens | Notable antibacterial properties |
The positioning of the bromine and nitro groups significantly influences the compound's reactivity and interaction with biological systems .
Properties
Molecular Formula |
C9H8BrNO4 |
---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
1-(5-bromo-2-nitrophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8BrNO4/c1-6(12)5-15-9-4-7(10)2-3-8(9)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
LDOZXIGYNATDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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